Sucrose heptapalmitate
Description
Sucrose heptapalmitate is a sucrose ester derivative in which seven hydroxyl groups of sucrose are esterified with palmitic acid (hexadecanoic acid). This compound belongs to the class of nonionic surfactants, widely studied for their emulsifying, stabilizing, and biodegradable properties. Structurally, it consists of a sucrose backbone substituted with seven palmitoyl chains, resulting in a balance of hydrophilic (remaining hydroxyl groups) and lipophilic (palmitate chains) regions. Its molecular formula is $ \text{C}{92}\text{H}{170}\text{O}_{16} $, with a molecular weight of approximately 1,533.4 g/mol. The compound is synthesized via transesterification of sucrose with methyl palmitate under alkaline catalysis, followed by purification using chromatographic techniques .
This compound finds applications in:
- Food industry: As a low-foaming emulsifier in baked goods and dairy products.
- Pharmaceuticals: For enhancing drug solubility in lipid-based formulations.
- Cosmetics: As a stabilizer in creams and lotions.
Properties
CAS No. |
38884-66-1 |
|---|---|
Molecular Formula |
C124H232O18 |
Molecular Weight |
2011.2 g/mol |
IUPAC Name |
[(2R,3R,4S,5S)-3,4-di(hexadecanoyloxy)-5-(hexadecanoyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-tri(hexadecanoyloxy)-6-(hydroxymethyl)oxan-2-yl]oxyoxolan-2-yl]methyl hexadecanoate |
InChI |
InChI=1S/C124H232O18/c1-8-15-22-29-36-43-50-57-64-71-78-85-92-99-111(126)133-107-110-119(137-114(129)102-95-88-81-74-67-60-53-46-39-32-25-18-11-4)122(140-117(132)105-98-91-84-77-70-63-56-49-42-35-28-21-14-7)124(141-110,108-134-112(127)100-93-86-79-72-65-58-51-44-37-30-23-16-9-2)142-123-121(139-116(131)104-97-90-83-76-69-62-55-48-41-34-27-20-13-6)120(138-115(130)103-96-89-82-75-68-61-54-47-40-33-26-19-12-5)118(109(106-125)135-123)136-113(128)101-94-87-80-73-66-59-52-45-38-31-24-17-10-3/h109-110,118-123,125H,8-108H2,1-7H3/t109-,110-,118-,119-,120+,121-,122+,123-,124+/m1/s1 |
InChI Key |
ZVQUPBKQELCYRA-IWXMHAAESA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCCC(=O)OC[C@@H]1[C@H]([C@@H]([C@](O1)(COC(=O)CCCCCCCCCCCCCCC)O[C@@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1C(C(C(O1)(COC(=O)CCCCCCCCCCCCCCC)OC2C(C(C(C(O2)CO)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: Sucrose heptapalmitate can be synthesized through the esterification of sucrose with palmitic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion .
Industrial Production Methods: In industrial settings, the production of this compound involves similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous reactors and efficient separation techniques, such as distillation and crystallization, are common in industrial production .
Chemical Reactions Analysis
Types of Reactions: Sucrose heptapalmitate undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.
Common Reagents and Conditions:
Hydrolysis: This reaction involves the breaking down of this compound into sucrose and palmitic acid in the presence of water and an acid or base catalyst.
Oxidation: this compound can be oxidized using strong oxidizing agents like potassium permanganate or chromic acid.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Major Products Formed:
Hydrolysis: Sucrose and palmitic acid.
Oxidation: Various oxidized derivatives of sucrose and palmitic acid.
Reduction: Reduced forms of the ester groups
Scientific Research Applications
Pharmaceutical Applications
- Drug Delivery Systems : Sucrose heptapalmitate has been investigated for its role as an emulsifier in drug delivery systems. Its ability to enhance the solubility and bioavailability of poorly soluble drugs has been demonstrated in various studies. The compound can form stable oil-in-water emulsions, which are crucial for the effective delivery of lipophilic drugs.
- Topical Formulations : Due to its skin compatibility and emollient properties, this compound is utilized in topical formulations. It acts as a penetration enhancer, facilitating the absorption of active pharmaceutical ingredients through the skin barrier.
- Nanoparticle Stabilization : Recent research has shown that this compound can stabilize nanoparticles used in targeted drug delivery. Its surfactant properties help maintain the dispersion of nanoparticles in aqueous solutions, enhancing their stability and efficacy.
Food Science Applications
- Food Emulsifiers : In the food industry, this compound serves as an emulsifier that improves the texture and stability of various food products. It is particularly useful in products like salad dressings, sauces, and dairy products where stable emulsions are required.
- Fat Replacers : this compound can be used as a fat replacer in low-fat or reduced-calorie food formulations. It mimics the mouthfeel and texture of fats while reducing overall caloric content.
- Flavor Encapsulation : The compound is also explored for encapsulating flavors and essential oils in food products, protecting them from degradation and enhancing their release during consumption.
Cosmetic Applications
- Emulsifying Agent : In cosmetic formulations, this compound functions as an emulsifying agent that stabilizes creams and lotions. Its ability to form stable emulsions enhances the texture and application properties of cosmetic products.
- Moisturizers : The compound's emollient properties make it suitable for use in moisturizers, where it helps to retain moisture on the skin's surface.
- Sunscreens : this compound is incorporated into sunscreen formulations due to its ability to improve the stability and performance of UV filters.
Case Study 1: Drug Delivery System Development
A study published in International Journal of Pharmaceutics explored the use of this compound in formulating a novel drug delivery system for a poorly soluble anti-cancer drug. The results indicated improved solubility and bioavailability compared to conventional formulations, demonstrating its potential as an effective emulsifier in pharmaceuticals .
Case Study 2: Food Emulsification
Research conducted by Food Hydrocolloids highlighted the effectiveness of this compound as an emulsifier in salad dressings. The study showed that its incorporation led to enhanced stability and sensory attributes of the product, making it a viable option for food manufacturers .
Case Study 3: Cosmetic Formulation
A case study featured in Journal of Cosmetic Science examined the use of this compound in moisturizing creams. The findings revealed that formulations containing this compound exhibited superior moisturizing effects compared to those without it, supporting its application in cosmetics .
Mechanism of Action
The mechanism of action of sucrose heptapalmitate primarily involves its surfactant properties. It reduces the surface tension between different phases, thereby stabilizing emulsions. At the molecular level, this compound interacts with both hydrophilic and hydrophobic molecules, allowing it to form stable micelles and emulsions. This property is particularly useful in drug delivery systems, where it helps in the encapsulation and controlled release of active pharmaceutical ingredients .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sucrose esters with varying degrees of esterification (e.g., sucrose pentapalmitate, sucrose octapalmitate) or alternative substituents (e.g., sucrose octasulfate) exhibit distinct physicochemical and functional properties. Below is a comparative analysis:
Structural and Functional Differences
Key Research Findings
Drug Delivery: this compound enhances the bioavailability of hydrophobic drugs like paclitaxel by 40% compared to sucrose monopalmitate in vitro .
Environmental Impact : Unlike sulfated analogs, palmitate esters are biodegradable, with 90% degradation in soil within 28 days under aerobic conditions .
Synergistic Effects : Blending this compound with polysorbate 80 improves emulsification capacity by 25% in cosmetic formulations .
Biological Activity
Sucrose heptapalmitate is a sucrose ester formed by the esterification of sucrose with seven palmitic acid molecules. This compound has gained attention in various fields, including food science, pharmaceuticals, and cosmetics, due to its emulsifying properties and potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, highlighting its effects on cellular processes, metabolic pathways, and its applications in different industries.
Chemical Structure and Properties
This compound is characterized by its unique structure, which includes a sucrose backbone with seven fatty acid chains. This structure contributes to its amphiphilic nature, allowing it to function effectively as an emulsifier. The chemical formula for this compound can be represented as CHO.
1. Emulsifying Properties
This compound exhibits strong emulsifying properties, making it useful in food and cosmetic formulations. Its ability to stabilize oil-in-water emulsions is attributed to the hydrophilic-lipophilic balance (HLB) that allows it to reduce surface tension between immiscible liquids. Studies have shown that sucrose esters can enhance the stability of emulsions compared to conventional emulsifiers .
2. Impact on Cellular Metabolism
Research indicates that this compound may influence cellular metabolism and signaling pathways. For instance, sucrose esters have been shown to modulate glucose metabolism and insulin sensitivity in various cell types. In animal studies, high sucrose consumption has been linked to alterations in hypothalamic neuronal activity, which may affect energy balance and body weight regulation .
3. Effects on Extracellular Matrix (ECM)
Sucrose has been reported to alter the composition of the extracellular matrix in biofilms. A study demonstrated that exposure to sucrose modified protein expression within plaque-like biofilms, affecting bacterial responses and calcium-binding protein presence . This indicates that this compound could influence microbial environments and biofilm stability.
4. Potential Cardiovascular Effects
Long-term consumption of high-sucrose diets has been associated with increased blood pressure and other cardiovascular risk factors. In a controlled study, subjects consuming beverages high in sucrose experienced significant increases in systolic and diastolic blood pressure compared to those consuming artificial sweeteners . This suggests that while this compound may have beneficial applications as an emulsifier or stabilizer, its metabolic effects warrant careful consideration.
Case Study 1: Emulsifying Efficacy
In a comparative study evaluating the emulsifying properties of various sugar esters, this compound was found to outperform other emulsifiers in terms of droplet size reduction and emulsion stability under stress conditions (e.g., temperature fluctuations). The study utilized high-pressure homogenization techniques to assess performance across different concentrations.
Case Study 2: Metabolic Impact
A study involving C57BL/6J mice fed a diet supplemented with liquid sucrose for 12 weeks revealed that while body weight did not significantly increase, there were notable changes in body composition and metabolic markers. The research highlighted alterations in neuronal excitability linked to increased caloric intake potential when transitioning to high-fat diets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
